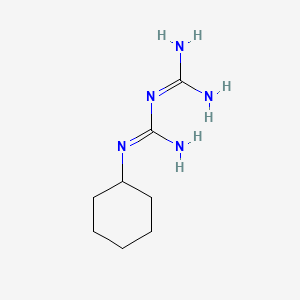
1-Cyclohexyl-biguanide
Overview
Description
1-Cyclohexyl-biguanide, also known as N-cyclohexylbiguanide , is a chemical compound with the molecular formula C8H18N5 and an exact mass of 184.156221 g/mol . It belongs to the class of biguanides, which are derivatives of guanidine. Biguanides have been widely studied for their pharmacological properties, particularly in the context of antidiabetic and antineoplastic effects.
Scientific Research Applications
Structural and Electronic Aspects
Biguanides, including 1-Cyclohexyl-biguanide, have been extensively studied for their unique structural and electronic aspects. Research has focused on the correct representation and understanding of their structure, which is critical for further studies on these molecules. This includes exploring the tautomeric forms of biguanides and their implications in various applications (Kathuria, Bankar, & Bharatam, 2018).
Analytical Techniques and Environmental Analysis
Biguanides are analyzed in biological and environmental samples using high-performance liquid chromatography (HPLC). This is important for quality control and pharmacodynamics studies. The paper highlights the role of HPLC in determining biguanides in different samples, emphasizing the importance of sample preparation techniques like solid phase extraction (SPE) (Ali et al., 2015).
Interaction with Mitochondrial Components
Research has shown that biguanides, including this compound, interact with mitochondrial components, particularly affecting oxidative phosphorylation. This interaction is significant in understanding the therapeutic effects and mechanisms of action of biguanides in various treatments (Bridges, Jones, Pollak, & Hirst, 2014).
Antiviral Activity
Some studies have explored the antiviral activity of biguanide derivatives. These derivatives have shown effectiveness against various viruses, such as polio, vaccinia, and influenza, with the activity depending on the structure of the biguanide derivative. This opens avenues for potential therapeutic applications in antiviral treatments (Fara, Lugaro, Galli, & Giannattasio, 1974).
Chemical Reactions and Synthesis
The reactions between diorganosilanes and biguanides, including this compound, have been studied for the synthesis of various compounds. These reactions lead to the formation of oligomeric 1,4-bis(silyl)biguanides and 1-alkyl-2,5-bis(silyl)biguanides, which have potential applications in various fields due to their unique properties (Shankar, Narayanan, & Kumar, 2001).
Versatile Therapeutic Applications
Biguanides, as a class, have been found to exhibit many therapeutic properties, including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, anti-HIV, among others. This review encompasses the diverse medicinal chemistry applications of biguanides, emphasizing their potential in drug discovery and development (Kathuria, Raul, Wanjari, & Bharatam, 2021).
Metal-Interactive Antiproteolytic Agents
Biguanide derivatives have been identified as metal-interactive antiproteolytic agents. This property is significant in understanding their therapeutic actions in antihyperglycemic and antimalarial treatments. The interaction with metals and inhibition of cysteine proteases offers insights into their mechanism of action in various diseases (Sweeney, Raymer, & Lockwood, 2003).
Biodiesel Production
This compound has been researched for its use in biodiesel production. Studies focus on developing environmentally friendly processes for biodiesel production using biguanide-functionalized catalysts. This highlights the potential of biguanides in sustainable energy production (Xie, Han, & Tai, 2017).
Catalytic Properties in Transesterification
Biguanides have been studied for their catalytic properties in transesterification reactions. This research is vital in the field of organic chemistry, where biguanides serve as catalysts for various chemical reactions, including the production of biodiesel and other important compounds (Gelbard & Vielfaure-Joly, 1998).
Antimicrobial Action
The antimicrobial action of biguanides has been assessed in the context of Acanthamoeba cysts and its impact on cell toxicity. This research is crucial in understanding the potential use of biguanides in treating infections and their effects on human cells (Mafra et al., 2013).
Biodegradability of Biguanides
The biodegradability of biguanide derivatives has been investigated to understand their environmental impact. This research is significant in evaluating the sustainability and environmental friendliness of biguanide-based products (O’Malley, Collins, & White, 2006).
Electronic and Structural Analysis for Drug Mechanisms
Understanding the electronic and structural aspects of biguanide derivatives is crucial for identifying their pharmacophoric features and mechanisms of action in drug therapies. This research contributes to the development of more effective and targeted pharmaceuticals (Bharatam, Patel, & Iqbal, 2005).
properties
IUPAC Name |
2-cyclohexyl-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h6H,1-5H2,(H6,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCMNLQYSXCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863450 | |
| Record name | N''-Cyclohexyl-N-(diaminomethylidene)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



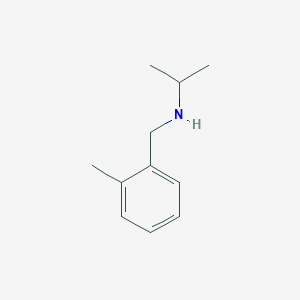
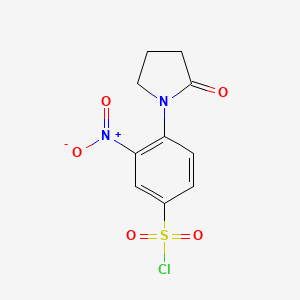
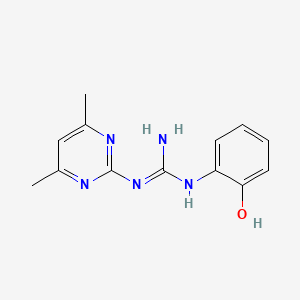
![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B3023265.png)
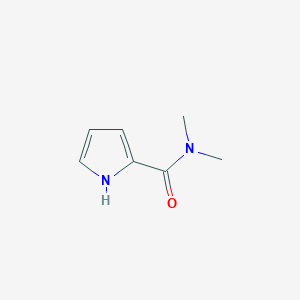
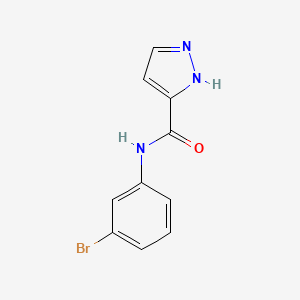

![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine](/img/structure/B3023273.png)
![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)
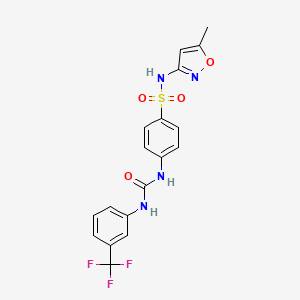
![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)
